N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidin-5-yl core This core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and β-ketoesters
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves controlling factors such as temperature, pressure, solvent choice, and reaction time. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl compounds.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as an inhibitor in drug discovery and development.
Industry: It may be employed in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)acetamide: Similar structure but lacks the pyrazolo[3,4-d]pyrimidin-5-yl moiety.
2-(1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide: Similar core structure but different substituents.
Uniqueness: N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is unique due to its combination of functional groups and structural complexity, which may confer distinct biological and chemical properties compared to similar compounds.
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications highlight its potential to contribute significantly to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-26-11-3-4-13(14(7-11)27-2)20-15(24)9-21-10-18-16-12(17(21)25)8-19-22(16)5-6-23/h3-4,7-8,10,23H,5-6,9H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIUKYHSZOBJTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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